PGF1β
Overview
Description
Prostaglandin F1.beta. is a member of the prostaglandin family, which are bioactive lipid compounds derived from arachidonic acid. These compounds play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow. Prostaglandin F1.beta. is particularly notable for its involvement in reproductive physiology and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin F1.beta., often involves a chemoenzymatic approach. This method typically starts with the formation of a chiral cyclopentane core, which is introduced with high enantioselectivity. The lipid chains are then sequentially incorporated through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods: Industrial production of prostaglandins generally follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and scalable methods to ensure the efficient production of these compounds. The use of chemoenzymatic synthesis allows for the production of prostaglandins with high purity and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F1.beta. undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Prostaglandin F1.beta. has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: Prostaglandin F1.beta. is involved in various biological processes, including inflammation and smooth muscle function.
Mechanism of Action
Prostaglandin F1.beta. exerts its effects through interaction with specific prostaglandin receptors, which are G-protein-coupled receptors. These receptors mediate various signaling pathways, leading to diverse physiological responses. The compound’s mechanism of action involves the modulation of intracellular signaling cascades, including the activation of protein kinases and the regulation of gene expression .
Comparison with Similar Compounds
Prostaglandin E2: Involved in inflammation and pain perception.
Prostaglandin D2: Plays a role in allergic reactions and sleep regulation.
Prostaglandin I2: Important for vasodilation and inhibition of platelet aggregation.
Uniqueness: Prostaglandin F1.beta. is unique in its specific effects on smooth muscle contraction and its potential therapeutic applications in reproductive health and pulmonary arterial hypertension. Its distinct receptor interactions and signaling pathways set it apart from other prostaglandins .
Properties
IUPAC Name |
7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-JQXWHSLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10164-73-5 | |
Record name | Prostaglandin F1beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010164735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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